REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]#N)=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:16].[Na+].[OH2:18]>CCO>[C:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:18])=[O:16])=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 4 hours
|
Duration
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4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue was diluted with cold water
|
Type
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CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.385 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |